molecular formula C20H21NO4 B11936970 (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Cat. No.: B11936970
M. Wt: 339.4 g/mol
InChI Key: KXFOOVXWBVYUIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves its ability to covalently modify biological targets upon UV light activation. The benzophenone moiety acts as a photoaffinity label, while the alkyne tag allows for further functionalization through click chemistry. This enables the compound to interact with specific molecular targets and pathways, facilitating the study of protein-ligand interactions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone apart from similar compounds is its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and an amine synthetic handle. This unique combination allows for versatile applications in chemical biology and materials science .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

[4-[2-(2-aminoethoxy)ethoxy]phenyl]-(4-prop-2-ynoxyphenyl)methanone

InChI

InChI=1S/C20H21NO4/c1-2-12-24-18-7-3-16(4-8-18)20(22)17-5-9-19(10-6-17)25-15-14-23-13-11-21/h1,3-10H,11-15,21H2

InChI Key

KXFOOVXWBVYUIH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOCCN

Origin of Product

United States

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